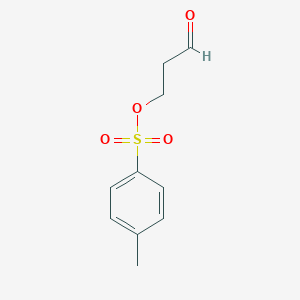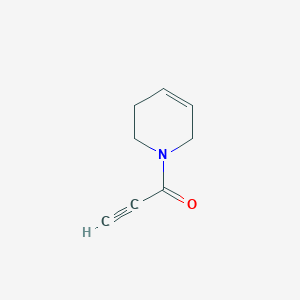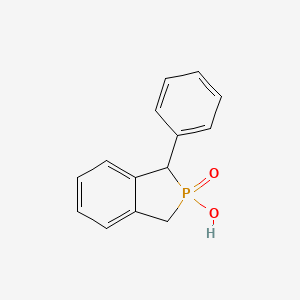![molecular formula C10H11NO2 B14309309 2-[(Benzyloxy)imino]propanal CAS No. 112689-13-1](/img/structure/B14309309.png)
2-[(Benzyloxy)imino]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzyloxy)imino]propanal is an organic compound that features a benzyloxy group attached to an imino group, which is further connected to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)imino]propanal typically involves the reaction of (S)-ethyl 2-hydroxypropanoate with O-benzyl-2,2,2-trichloroacetimidate under anhydrous conditions. The reaction is catalyzed by trifluoromethanesulfonic acid and proceeds at room temperature for 48 to 60 hours. The resulting product is then subjected to reduction using diisobutylaluminum hydride (DIBAH) at -78°C to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)imino]propanal can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2-[(Benzyloxy)imino]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)imino]propanal involves its interaction with various molecular targets. The imino group can act as a nucleophile, participating in reactions with electrophilic centers. The benzyloxy group can stabilize intermediates through resonance, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetone: Similar in having a benzylic structure but differs in the functional groups attached.
Benzylamine: Contains a benzylic group but has an amine instead of an imino group.
Benzyl alcohol: Similar benzylic structure but with a hydroxyl group instead of an imino group.
Uniqueness
2-[(Benzyloxy)imino]propanal is unique due to its combination of a benzyloxy group with an imino group attached to a propanal backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
112689-13-1 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-phenylmethoxyiminopropanal |
InChI |
InChI=1S/C10H11NO2/c1-9(7-12)11-13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
LSILEIZFYXYBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



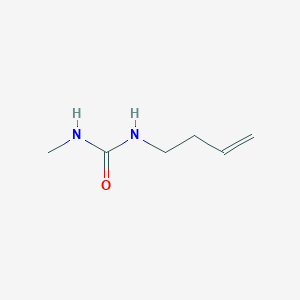
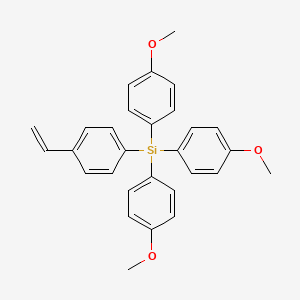
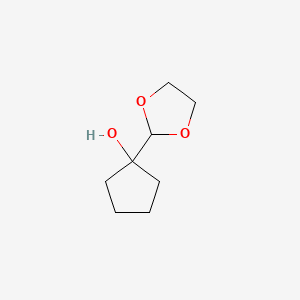
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
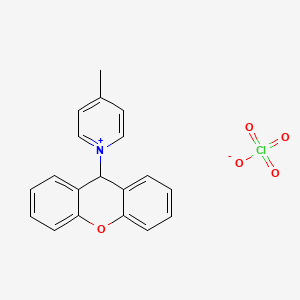
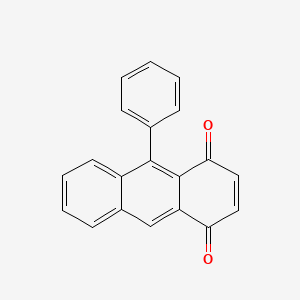
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
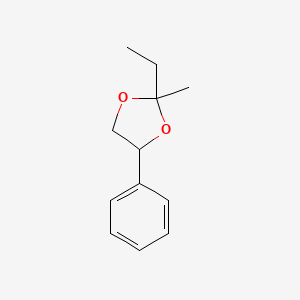

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
